Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate CBB1007 is a potent and selective Lysine-specific demethylase 1 (LSD1) inhibitor. CBB1007 protect cochlear spiral ganglion neurons against cisplatin-induced damage. CBB1007 promotes the adipogenic differentiation of hESCs. Inhibition of H3K4me2 Demethylation Protects Auditory Hair Cells from Neomycin-Induced Apoptosis.
Brand Name: Vulcanchem
CAS No.: 1379573-92-8
VCID: VC0522861
InChI: InChI=1S/C27H34N8O4/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31)
SMILES: COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N
Molecular Formula: C27H34N8O4
Molecular Weight: 534.6 g/mol

Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate

CAS No.: 1379573-92-8

Cat. No.: VC0522861

Molecular Formula: C27H34N8O4

Molecular Weight: 534.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate - 1379573-92-8

Specification

Description CBB1007 is a potent and selective Lysine-specific demethylase 1 (LSD1) inhibitor. CBB1007 protect cochlear spiral ganglion neurons against cisplatin-induced damage. CBB1007 promotes the adipogenic differentiation of hESCs. Inhibition of H3K4me2 Demethylation Protects Auditory Hair Cells from Neomycin-Induced Apoptosis.
CAS No. 1379573-92-8
Molecular Formula C27H34N8O4
Molecular Weight 534.6 g/mol
IUPAC Name methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate
Standard InChI InChI=1S/C27H34N8O4/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31)
Standard InChI Key IBVRETRIDAQSEM-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N
Canonical SMILES COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N
Appearance Solid powder

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